molecular formula C12H20O3 B14317472 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol CAS No. 111737-03-2

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol

Cat. No.: B14317472
CAS No.: 111737-03-2
M. Wt: 212.28 g/mol
InChI Key: DWQDHCILHIXSPM-UHFFFAOYSA-N
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Description

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol is a chemical compound with the molecular formula C12H20O3 It is known for its unique structure, which includes an oxane ring and a hept-5-yn-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol typically involves the reaction of hept-5-yn-1-ol with oxane derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of hept-5-yn-1-ol reacts with an oxane derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hept-5-ynoic acid, while reduction can produce hept-5-en-1-ol .

Scientific Research Applications

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol exerts its effects involves its interaction with specific molecular targets. The oxane ring and alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Tetrahydro-2H-pyran-2-yl)oxy]hept-5-yn-1-ol
  • 7-[(Oxan-2-yl)oxy]hept-2-en-1-ol

Uniqueness

7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol is unique due to its specific combination of an oxane ring and a hept-5-yn-1-ol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

111737-03-2

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-(oxan-2-yloxy)hept-5-yn-1-ol

InChI

InChI=1S/C12H20O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12-13H,1-2,4-5,7-11H2

InChI Key

DWQDHCILHIXSPM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CCCCCO

Origin of Product

United States

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